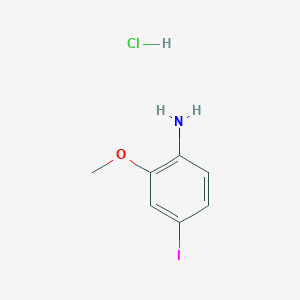

4-Iodo-2-methoxyaniline hydrochloride

CAS No.: 1820735-43-0

Cat. No.: VC4830268

Molecular Formula: C7H9ClINO

Molecular Weight: 285.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820735-43-0 |

|---|---|

| Molecular Formula | C7H9ClINO |

| Molecular Weight | 285.51 |

| IUPAC Name | 4-iodo-2-methoxyaniline;hydrochloride |

| Standard InChI | InChI=1S/C7H8INO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |

| Standard InChI Key | GFUCDRNCHBNQCD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)I)N.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

4-Iodo-2-methoxyaniline hydrochloride is an aromatic amine derivative with the molecular formula C₇H₉ClINO and a molecular weight of 285.51 g/mol . The compound’s IUPAC name, 2-iodo-4-methoxyaniline hydrochloride, reflects the positions of its functional groups: an iodine atom at the ortho position (C2), a methoxy group at the para position (C4), and a protonated amine group stabilized by a chloride counterion .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉ClINO |

| Molecular Weight | 285.51 g/mol |

| Hydrogen Bond Donors | 2 (amine and HCl) |

| Hydrogen Bond Acceptors | 2 (methoxy and Cl⁻) |

| Rotatable Bonds | 1 (methoxy group) |

| Exact Mass | 284.94174 Da |

Structural Features

The compound’s planar aromatic ring system facilitates π-π stacking interactions, while the electron-withdrawing iodine and electron-donating methoxy groups create a polarized electronic environment . X-ray crystallography of analogous structures suggests that the hydrochloride salt adopts a zwitterionic configuration in the solid state, with the chloride ion hydrogen-bonded to the ammonium group .

Synthetic Methodologies

Historical Context and Challenges

Traditional routes to iodoanisole derivatives often employed hazardous reagents like iodine monochloride (ICl) in acetic acid, posing significant safety and stability concerns . The volatility of ICl and its tendency to release corrosive HCl gas upon hydrolysis limited the scalability of these methods .

Modern Green Synthesis Approach

A breakthrough method described in CN108373404B utilizes aqueous-phase chemistry to generate active iodinating species in situ :

-

Reagent Preparation:

-

Sodium iodide (NaI, 20% aqueous)

-

Sodium hypochlorite (NaOCl, 8–10% aqueous)

-

-

Reaction Mechanism:

-

Step 1: NaI + NaOCl → ICl + NaOH (transient intermediate)

-

Step 2: Electrophilic iodination of anisole at the activated para position

-

Step 3: Subsequent amination and hydrochloride salt formation

-

This method achieves 93.4% yield under optimized conditions (75–80°C, 1:1.05 NaI:NaOCl ratio) . While developed for 4-iodoanisole, the protocol’s modular design suggests adaptability for synthesizing positional isomers like 4-iodo-2-methoxyaniline through substrate modification.

Physicochemical Properties

Solubility and Stability

The compound exhibits:

-

High solubility in polar aprotic solvents (DMF, DMSO)

-

Moderate solubility in alcohols (ethanol, methanol)

Photodegradation studies of related iodoanilines indicate that the C–I bond undergoes homolytic cleavage under UV light (λ < 300 nm), necessitating storage in amber glass .

Spectroscopic Signatures

-

¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.5 Hz, 1H, ArH), 6.45 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.32 (d, J = 2.5 Hz, 1H, ArH), 3.79 (s, 3H, OCH₃)

-

IR: ν = 3350 cm⁻¹ (N–H stretch), 1240 cm⁻¹ (C–O–CH₃), 610 cm⁻¹ (C–I)

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodide substituent serves as an effective leaving group in:

-

Ullmann couplings: Formation of biaryl ethers with copper catalysis

-

Suzuki-Miyaura reactions: Palladium-mediated aryl-aryl bond formation

Pharmaceutical Intermediate

Structural analogs feature in:

-

Antithyroid agents: Iodinated aromatics modulate thyroid peroxidase activity

-

Antimicrobials: Enhanced membrane permeability via halogen interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume